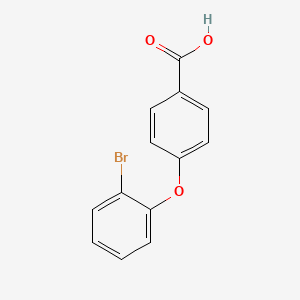

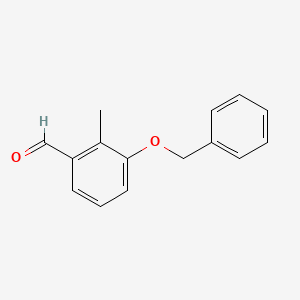

3-(Benzyloxy)-2-methylbenzaldehyde

Vue d'ensemble

Description

3-(Benzyloxy)-2-methylbenzaldehyde is a chemical compound used as a pharmaceutical intermediate .

Chemical Reactions Analysis

Benzylic compounds are known to show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring . They are also susceptible to oxidative degradation .Applications De Recherche Scientifique

Fluorescent pH Sensor

A study by Saha et al. (2011) introduced a compound that behaves as a highly selective fluorescent pH sensor, which could be valuable for studying biological organelles. The compound, not directly named as 3-(Benzyloxy)-2-methylbenzaldehyde, shows a 250-fold increase in fluorescence intensity within the pH range of 4.2 to 8.3, indicating its potential application in sensitive pH measurements in various scientific and biomedical research contexts (Saha et al., 2011).

Catalytic Oxidation

Wu et al. (2016) discussed the use of water-soluble 2N2O–Cu(II) complexes for the catalytic oxidation of benzylic alcohols to the corresponding aldehydes in water, achieving high yields. This process exhibits a wide substrate scope and high functional group tolerance, which is crucial for green chemistry and sustainable industrial processes. The study highlights the potential application of 3-(Benzyloxy)-2-methylbenzaldehyde in the synthesis of aromatic aldehydes under environmentally friendly conditions (Wu et al., 2016).

Bromination Reaction

Otterlo et al. (2004) explored the bromination of 3-hydroxybenzaldehyde and its outcomes, leading to the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde, which was then converted into a derivative involving a 2-(benzyloxy) component. This study indicates the complex reactions and potential applications of 3-(Benzyloxy)-2-methylbenzaldehyde in synthetic chemistry, especially in the formation of brominated compounds and further derivatives (Otterlo et al., 2004).

Synthesis of Derivatives

Yong-zhong (2011) reported the synthesis of 4-Benzyloxy-2-Methoxybenzaldehyde from 3-methoxyphenol through a series of reactions, achieving an overall yield of 82.26%. The study provides insight into the synthetic routes and conditions favorable for producing derivatives of 3-(Benzyloxy)-2-methylbenzaldehyde, which could be relevant for various applications in organic synthesis and material science (Yong-zhong, 2011).

Anticancer Activity

Lin et al. (2005) investigated the anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. The study found significant activity at low concentrations for several derivatives, indicating the potential therapeutic applications of 3-(Benzyloxy)-2-methylbenzaldehyde and its derivatives in cancer treatment and research (Lin et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

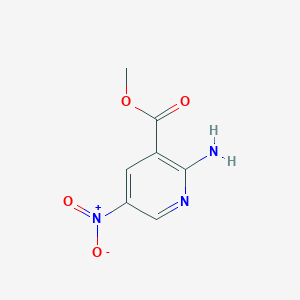

2-methyl-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJBHJJWANLNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580249 | |

| Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2-methylbenzaldehyde | |

CAS RN |

918524-14-8 | |

| Record name | 2-Methyl-3-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918524-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

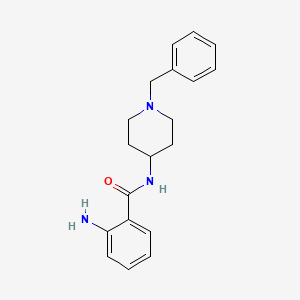

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)